molecular formula C16H17BrO6 B1263479 6-bromo-2-naphthyl beta-D-mannoside

6-bromo-2-naphthyl beta-D-mannoside

Cat. No. B1263479
M. Wt: 385.21 g/mol
InChI Key: NLRXQZJJCPRATR-RBGFHDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-naphthyl beta-D-mannoside is a beta-D-mannoside having a 6-bromo-2-naphthyl substituent at the anomeric position. It has a role as a chromogenic compound. It is a beta-D-mannoside, an organobromine compound and a member of naphthalenes. It derives from a 6-bromo-2-naphthol.

Scientific Research Applications

Histochemical Applications

  • 6-bromo-2-naphthyl beta-D-mannoside is used in histochemical demonstrations, particularly for the enzyme β-d-glucuronidase. This application was evidenced in the study of rat tissues, showing significant enzymatic activity in liver, spleen, gastrointestinal tract epithelium, uterus, thyroid, and the nervous system's white matter (Seligman et al., 1954).

Antimicrobial Properties

  • A study synthesized 1,3,4-oxadiazole derivatives with 6-bromonaphthalene moiety, including 6-bromo-2-naphthyl beta-D-mannoside, demonstrating antimicrobial activities. Some compounds exhibited significant antimicrobial activity (Mayekar et al., 2010).

Enzymatic Properties in Digestive Tract

  • Research on rat intestinal 6-bromo-2-naphthyl glycosidase activities revealed insights into α-glucosidase, β-glucosidase, and β-galactosidase in different parts of the intestinal tract. The study provided valuable information about the origin of these enzymes, differentiating between those produced by the animal and those influenced by intestinal bacteria (Dahlqvist et al., 1965).

Tissue and Cellular Localization Studies

  • The compound has been utilized in studies for localizing individual beta-glycosidases in different tissues and cell types. This application was demonstrated in a study using the specific substrate to release a reducing sugar, enabling the localization of enzymes such as amygdalin hydrolase and prunasin hydrolase in almond tissues (Sánchez-Pérez et al., 2009).

Beta-Galactosidase Detection

  • A novel method employing 6-bromo-2-naphthyl β-D-galactopyranoside for detecting β-galactosidase by dot-blotting on nitrocellulose membrane was developed. This method increased sensitivity and allowed for rapid detection of low levels of β-galactosidase (Wan & Huystee, 1994).

Inhibitory Activity in Monovalent Mannosides

  • The compound has been used in the synthesis of monovalent α-D-mannoside ligands with aromatic methyl esters. These mannosides demonstrated inhibitory activities in hemagglutination assays, with naphthyl-based mannoside ligand showing promising results (Al-Mughaid et al., 2017).

properties

Product Name

6-bromo-2-naphthyl beta-D-mannoside

Molecular Formula

C16H17BrO6

Molecular Weight

385.21 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15+,16-/m1/s1

InChI Key

NLRXQZJJCPRATR-RBGFHDKUSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-2-naphthyl beta-D-mannoside
Reactant of Route 2
6-bromo-2-naphthyl beta-D-mannoside
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6-bromo-2-naphthyl beta-D-mannoside
Reactant of Route 4
6-bromo-2-naphthyl beta-D-mannoside
Reactant of Route 5
6-bromo-2-naphthyl beta-D-mannoside
Reactant of Route 6
6-bromo-2-naphthyl beta-D-mannoside

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